molecular formula C15H17NO2S B14594517 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline CAS No. 61174-39-8

2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline

Cat. No.: B14594517
CAS No.: 61174-39-8
M. Wt: 275.4 g/mol
InChI Key: RAEKVJKRYIKCTG-UHFFFAOYSA-N
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Description

2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is an organic compound that features a sulfonyl group attached to an aniline moiety, with the sulfonyl group further substituted by a 2,4,6-trimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as sodium carbonate in an organic solvent like ethyl acetate. The mixture is stirred at ambient temperature, and the product is isolated by extraction and purification techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups on the benzene ring.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: Halogenating agents like chlorine or bromine can introduce halogens into the aromatic ring.

Major Products Formed

    Nitration: Introduction of nitro groups to form nitro derivatives.

    Halogenation: Formation of halogenated derivatives.

    Oxidation: Conversion of methyl groups to carboxylic acids.

Scientific Research Applications

2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline involves its interaction with molecular targets through its sulfonyl and aromatic groups. The sulfonyl group can form strong hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trimethylbenzenesulfonyl chloride
  • 2,4,6-Trimethylbenzenesulfonamide
  • 2,4,6-Trimethylbenzenesulfonic acid

Uniqueness

2-(2,4,6-Trimethylbenzene-1-sulfonyl)aniline is unique due to the presence of both an aniline and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

61174-39-8

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)sulfonylaniline

InChI

InChI=1S/C15H17NO2S/c1-10-8-11(2)15(12(3)9-10)19(17,18)14-7-5-4-6-13(14)16/h4-9H,16H2,1-3H3

InChI Key

RAEKVJKRYIKCTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2N)C

Origin of Product

United States

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